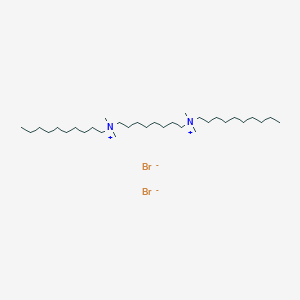
N~1~,N~8~-Didecyl-N~1~,N~1~,N~8~,N~8~-tetramethyloctane-1,8-bis(aminium) dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~8~-Didecyl-N~1~,N~1~,N~8~,N~8~-tetramethyloctane-1,8-bis(aminium) dibromide is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by its long alkyl chains and the presence of multiple quaternary ammonium groups, which contribute to its unique chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~8~-Didecyl-N~1~,N~1~,N~8~,N~8~-tetramethyloctane-1,8-bis(aminium) dibromide typically involves the quaternization of a suitable amine precursor with an alkyl halide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. Common reagents used in this synthesis include decyl bromide and tetramethyloctane-1,8-diamine. The reaction is usually performed in an organic solvent such as acetonitrile or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N1,N~8~-Didecyl-N~1~,N~1~,N~8~,N~8~-tetramethyloctane-1,8-bis(aminium) dibromide involves large-scale quaternization reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated purification systems. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~8~-Didecyl-N~1~,N~1~,N~8~,N~8~-tetramethyloctane-1,8-bis(aminium) dibromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.
Oxidation and Reduction: The quaternary ammonium groups can undergo redox reactions under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxides, and thiolates. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used, depending on the desired transformation.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield the corresponding hydroxide salt, while oxidation might produce various oxidized derivatives of the quaternary ammonium compound.
Wissenschaftliche Forschungsanwendungen
N~1~,N~8~-Didecyl-N~1~,N~1~,N~8~,N~8~-tetramethyloctane-1,8-bis(aminium) dibromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Employed in the study of cell membranes and as a surfactant in various biochemical assays.
Medicine: Investigated for its potential antimicrobial properties and as a component in drug delivery systems.
Industry: Utilized in the formulation of detergents, disinfectants, and other cleaning agents due to its surfactant properties.
Wirkmechanismus
The mechanism of action of N1,N~8~-Didecyl-N~1~,N~1~,N~8~,N~8~-tetramethyloctane-1,8-bis(aminium) dibromide is primarily based on its ability to interact with lipid membranes. The long alkyl chains insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets the cell membranes of bacteria and other microorganisms. Additionally, the quaternary ammonium groups can interact with negatively charged molecules, enhancing its effectiveness as a surfactant and phase transfer catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~1~,N~8~-Dioctyl-N~1~,N~1~,N~8~,N~8~-tetramethyloctane-1,8-bis(aminium) dibromide
- N~1~,N~8~-Didodecyl-N~1~,N~1~,N~8~,N~8~-tetramethyloctane-1,8-bis(aminium) dibromide
- N~1~,N~8~-Dihexadecyl-N~1~,N~1~,N~8~,N~8~-tetramethyloctane-1,8-bis(aminium) dibromide
Uniqueness
N~1~,N~8~-Didecyl-N~1~,N~1~,N~8~,N~8~-tetramethyloctane-1,8-bis(aminium) dibromide is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent compared to similar compounds with shorter or longer alkyl chains.
Eigenschaften
CAS-Nummer |
87723-17-9 |
|---|---|
Molekularformel |
C32H70Br2N2 |
Molekulargewicht |
642.7 g/mol |
IUPAC-Name |
decyl-[8-[decyl(dimethyl)azaniumyl]octyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C32H70N2.2BrH/c1-7-9-11-13-15-17-21-25-29-33(3,4)31-27-23-19-20-24-28-32-34(5,6)30-26-22-18-16-14-12-10-8-2;;/h7-32H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
PPUZBTJOZWCZDG-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCC[N+](C)(C)CCCCCCCC[N+](C)(C)CCCCCCCCCC.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



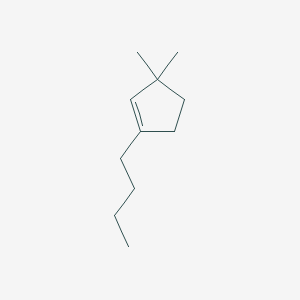
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14410270.png)

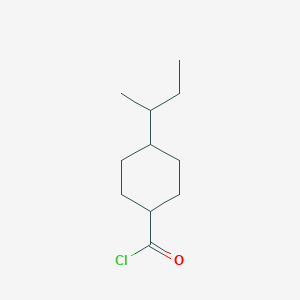
![Diethyl [5-(trimethylsilyl)-2H-1,2,3-triazol-4-yl]phosphonate](/img/structure/B14410291.png)
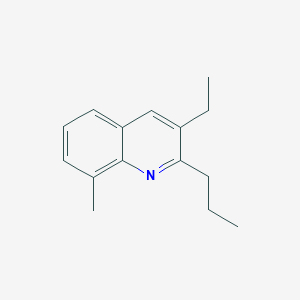
![4-(Pyridin-3-yl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14410306.png)
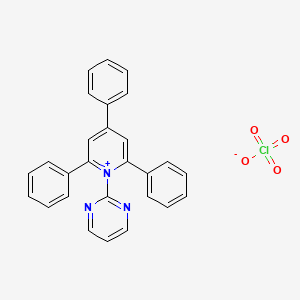
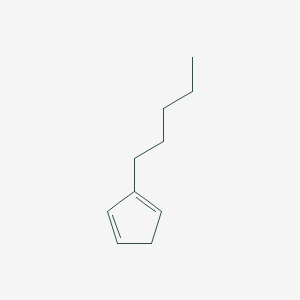
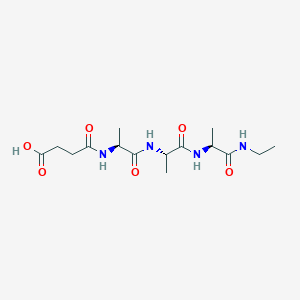

![2,6,7-Trioxa-4-aza-1-phosphabicyclo[2.2.2]octane](/img/structure/B14410334.png)
![3-Azabicyclo[3.1.0]hexane, 1-(3-bromo-4-methoxyphenyl)-](/img/structure/B14410341.png)
